An In-depth Technical Guide to 3-Chloro-2-nitrophenol
An In-depth Technical Guide to 3-Chloro-2-nitrophenol
CAS Number: 17802-02-7
This technical guide provides a comprehensive overview of 3-Chloro-2-nitrophenol, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety and handling guidelines, spectroscopic data, and a known synthesis protocol.
Chemical and Physical Properties
3-Chloro-2-nitrophenol is a substituted aromatic compound with the molecular formula C₆H₄ClNO₃.[1] It presents as a solid at room temperature. A summary of its key quantitative properties is provided in Table 1.
Table 1: Physical and Chemical Properties of 3-Chloro-2-nitrophenol
| Property | Value | Source(s) |
| CAS Number | 17802-02-7 | [2] |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| Melting Point | 41-42 °C | |
| Boiling Point | 250.8 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 105.5 ± 21.8 °C | [3] |
| Vapor Pressure | 0.013 mmHg at 25°C | [4] |
| Solubility | While quantitative data is limited, it is described as having moderate water solubility.[5] It is expected to be more soluble in organic solvents. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Chloro-2-nitrophenol. The following data has been reported:
Table 2: Spectroscopic Data for 3-Chloro-2-nitrophenol
| Spectrum Type | Data | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.45 (s, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.06-7.10 (m, 2H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.1, 134.8, 134.7, 129.5, 124.0, 118.5 |
Synthesis Protocol
A method for the synthesis of 3-Chloro-2-nitrophenol has been described in the patent literature. The process involves the nitration of m-chlorophenol.
Experimental Protocol: Synthesis of 3-Chloro-2-nitrophenol
Materials:
-
m-Chlorophenol
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Concentrated Nitric Acid (HNO₃)
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Acetate (B1210297) solvent (e.g., acetic acid)
-
Apparatus for chemical synthesis, including reaction vessel and purification equipment (e.g., column chromatography).
Procedure:
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In a suitable reaction vessel, dissolve m-chlorophenol in an acetate solvent. The ratio of the volume of acetic acid to the mass of m-chlorophenol should be between 4:1 and 8:1 (mL/g).[6]
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To this solution, add concentrated nitric acid to initiate the substitution reaction. The reaction temperature should be maintained between 20°C and 30°C.[6]
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After the reaction is complete, remove the solvent.
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The crude product is then purified by column chromatography to yield 3-Chloro-2-nitrophenol.[6]
A visual representation of this synthesis workflow is provided below.
Biological Activity
Currently, there is a limited amount of publicly available information specifically detailing the biological activities, such as signaling pathway modulation or enzyme inhibition, of 3-Chloro-2-nitrophenol.
However, studies on related chlorinated nitrophenol isomers may offer some insights. For instance, research on 2-chloro-4-nitrophenol (B164951) has identified a bacterial degradation pathway involving 1,2,4-benzenetriol (B23740).[7] Additionally, studies on 2-chloro-5-nitrophenol (B15424) have shown that it can be degraded by Ralstonia eutropha JMP134 through chemoselective nitro group reduction and reductive dechlorination.[8][9] It is important to note that these findings are for different isomers and may not be directly applicable to 3-Chloro-2-nitrophenol. Further research is required to elucidate the specific biological profile of 3-Chloro-2-nitrophenol.
Safety and Handling
3-Chloro-2-nitrophenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]
Table 3: GHS Hazard Information for 3-Chloro-2-nitrophenol
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
|
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
|
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
|
Data sourced from PubChem.[1]
Recommended Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
A logical workflow for handling a hazardous chemical like 3-Chloro-2-nitrophenol is outlined below.
References
- 1. 3-Chloro-2-nitrophenol | C6H4ClNO3 | CID 13622170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17802-02-7 Cas No. | 3-Chloro-2-nitrophenol | Apollo [store.apolloscientific.co.uk]
- 3. 3-Chloro-2-nitrophenol | CAS#:17802-02-7 | Chemsrc [chemsrc.com]
- 4. 3-CHLORO-2-NITROPHENOL|17802-02-7 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 3-Chloro-2-nitrophenol | 17802-02-7 | Benchchem [benchchem.com]
- 6. CN103360269B - Preparation method of 3-chloro-2-aminophenol - Google Patents [patents.google.com]
- 7. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
